molecular formula C21H23N4O7PS2 B607819 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate CAS No. 1579965-12-0

2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate

Cat. No. B607819
CAS RN: 1579965-12-0
M. Wt: 538.5298
InChI Key: MJLYDVMFNHZMLV-UHFFFAOYSA-N
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Description

Benzo[d]thiazol and its derivatives are known to have significant biological activities . For instance, they have been used as tyrosinase inhibitors, which are important in preventing melanin accumulation in the skin .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the creation of a series of novel compounds . These compounds were evaluated for their anticancer activity against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives is complex and can vary based on the specific derivative . For example, one derivative, MHY2081, was found to have a stronger affinity with tyrosinase by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .


Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary based on the specific derivative . For example, MHY2081 was found to be a strong competitive inhibitor of tyrosinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can vary based on the specific derivative . For example, MHY2081 was found to have a stronger affinity with tyrosinase .

Scientific Research Applications

  • Electrochemical Synthesis of Disulfides : A study by Esmaili and Nematollahi (2013) in The Journal of Organic Chemistry describes the electrochemical synthesis of disulfides related to benzo[d]thiazol, which might be relevant to understanding the electrochemical properties of compounds like the one (Esmaili & Nematollahi, 2013).

  • Inhibitors of Vascular Endothelial Growth Factor Receptor-2 : Wissner et al. (2005) in the Journal of Medicinal Chemistry developed quinazoline derivatives as potent covalent-binding, irreversible inhibitors of VEGFR-2, which may provide insights into the potential biological activity of quinazoline-based compounds (Wissner et al., 2005).

  • Antimicrobial Activity and Quantum Calculations : Fahim and Ismael (2019) in the Egyptian Journal of Chemistry studied the reactivity of certain derivatives towards nitrogen-based nucleophiles, including quinazoline derivatives, and analyzed their antimicrobial activity. This study can provide insights into the antimicrobial potential of the compound (Fahim & Ismael, 2019).

  • Inhibitory Activity Against Protein Tyrosine Phosphatase 1B : Navarrete-Vázquez et al. (2012) in the European Journal of Medicinal Chemistry synthesized ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their in vitro inhibitory activity against protein tyrosine phosphatase 1B. This could suggest a potential application of similar structures in therapeutic contexts (Navarrete-Vázquez et al., 2012).

  • Potential Biological Activity of Quinazolinone Derivatives : Párkányi and Schmidt (2000) in the Journal of Heterocyclic Chemistry synthesized new quinazolinone derivatives and characterized their potential biological activity. This research may provide insights into the possible biological applications of similar quinazolinone compounds (Párkányi & Schmidt, 2000).

  • Antimalarial Sulfonamides and COVID-19 Drug Application : Fahim and Ismael (2021) in Biointerface Research in Applied Chemistry investigated the reactivity and in vitro antimalarial activity of sulphonamides, including derivatives with benzo[d]thiazol. This study suggests potential antimalarial and COVID-19 applications for similar compounds (Fahim & Ismael, 2021).

  • Anticonvulsant Agents : Ugale et al. (2012) in the European Journal of Medicinal Chemistry synthesized and evaluated benzo[d]thiazol-2-yl quinazolinone derivatives as anticonvulsant agents, indicating the potential of similar compounds in the treatment of seizures (Ugale et al., 2012).

  • Thymidylate Synthase Inhibitor Targeting Tumor Cells : Tochowicz et al. (2013) in the Journal of Medicinal Chemistry developed a novel thymidylate synthase inhibitor with potential efficacy in cancer treatment, suggesting a similar utility for quinazolin-based compounds (Tochowicz et al., 2013).

Safety and Hazards

The safety and hazards associated with benzo[d]thiazol derivatives can vary based on the specific derivative . For example, MHY2081 was found to inhibit tyrosinase without cytotoxicity in B16F10 melanoma cells .

Future Directions

The future directions for research on benzo[d]thiazol derivatives could include further exploration of their potential as tyrosinase inhibitors . Additionally, their potential as anticancer agents could be further explored .

properties

IUPAC Name

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N4O7PS2/c1-21(2,3)35(29,30)19-9-14-15(10-17(19)31-6-7-32-33(26,27)28)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-34-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,23,25)(H2,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLYDVMFNHZMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N4O7PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1579965-12-0
Record name [2-({4-[1,3-BENZOTHIAZOL-5-YL)AMINO]-6-(2-METHYLPROPANE-2-SULFONYL)QUINAZOLIN-7-YL}OXY)ETHOXY}PHOSPHONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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